molecular formula C16H14O4S2 B014627 Dimethyl 4,4'-disulfanediyldibenzoate CAS No. 35190-68-2

Dimethyl 4,4'-disulfanediyldibenzoate

Cat. No. B014627
CAS RN: 35190-68-2
M. Wt: 334.4 g/mol
InChI Key: VGCZYLQMVYJBNY-UHFFFAOYSA-N
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Description

Dimethyl 4,4'-disulfanediyldibenzoate, also known as DDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DDB is a symmetrical disulfide compound that is widely used in the synthesis of various organic compounds.

Scientific Research Applications

  • Organic Chemistry Applications : Dimethyl sulfoxide, a related compound, is used as a substrate, building block, and synthon in organic chemistry, beyond its traditional role as a solvent and oxidant (Jones-Mensah, Karki, & Magolan, 2016).

  • Surface Chemistry : Dimethyl disulfide reacts with copper surfaces to form thiolate species, which decompose to form methyl groups. This process involves methane and C(2) hydrocarbon desorption, removing carbon and depositing atomic sulfur (Furlong et al., 2010).

  • Organic Synthesis and Catalysis : Oxidative cleavage of aryl or alkyl tert-butyl sulfides with dimethyl sulfoxide/hydrobromic acid produces symmetrical aryl or alkyl disulfides, useful in organic synthesis and catalysis (Dickman et al., 1993).

  • Neuroprotective Effects : Dimethyl Sulfoxide (DMSO) inhibits glutamate responses in hippocampal neurons and protects against excitotoxic death, suggesting potential use in treating neurodegenerative conditions (Lu & Mattson, 2001).

  • Electrochemical Applications : The cathodic reduction of 2,3-bis(phenylsulphonyl)-1,4-dimethylbenzene in dimethyl sulphoxide leads to the production of 1,4-dimethyl-2-(phenylsulphonyl)benzene and 1,4-d (Novi et al., 1984).

  • Oxidation Studies : Electrochemical oxidation of 4,6-dimethyldibenzothiophene on a BDD electrode produces sulfoxide and sulfone derivatives, with a high conversion to sulfoxide after 60 minutes of electrolysis (Ornelas Dávila et al., 2021).

  • Hydrodesulfurization : Dibenzothiophenes exhibit unusual reactivity compared to thiophene and benzothiophene, leading to new organometallic complexes and a unique desulfurization reaction (Vicic & Jones, 1999).

  • Geological Indicators : The 4,6-DMDBT ratio can effectively serve as a maturity indicator for source rocks within the oil generation window (Li et al., 2013).

properties

IUPAC Name

methyl 4-[(4-methoxycarbonylphenyl)disulfanyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4S2/c1-19-15(17)11-3-7-13(8-4-11)21-22-14-9-5-12(6-10-14)16(18)20-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCZYLQMVYJBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)SSC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392833
Record name Dimethyl 4,4'-disulfanediyldibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35190-68-2
Record name Dimethyl 4,4'-disulfanediyldibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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